5-(3-t-Butylsulfamoylphenyl)-2-chlorobenzoic acid
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Overview
Description
5-(3-t-Butylsulfamoylphenyl)-2-chlorobenzoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a t-butylsulfamoyl group attached to a phenyl ring, which is further connected to a chlorobenzoic acid moiety. The unique structural features of this compound make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-t-Butylsulfamoylphenyl)-2-chlorobenzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of benzoic acid to introduce the chlorine atom at the 2-position. This is followed by the sulfonation of the phenyl ring to attach the t-butylsulfamoyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for temperature and pH control ensures the consistency and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from any by-products.
Chemical Reactions Analysis
Types of Reactions
5-(3-t-Butylsulfamoylphenyl)-2-chlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into their reduced forms.
Substitution: The chlorine atom in the benzoic acid moiety can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile used.
Scientific Research Applications
5-(3-t-Butylsulfamoylphenyl)-2-chlorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 5-(3-t-Butylsulfamoylphenyl)-2-chlorobenzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. Detailed studies using techniques such as molecular docking and spectroscopy are often conducted to elucidate these interactions.
Comparison with Similar Compounds
Similar Compounds
3-t-Butylsulfamoylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a chlorobenzoic acid moiety.
2-Chloro-5-nitrobenzoic acid: Contains a nitro group instead of the t-butylsulfamoyl group.
5-(3-t-Butylsulfamoylphenyl)-2-methylbenzoic acid: Similar structure but with a methyl group instead of a chlorine atom.
Uniqueness
5-(3-t-Butylsulfamoylphenyl)-2-chlorobenzoic acid is unique due to the combination of the t-butylsulfamoyl group and the chlorobenzoic acid moiety. This unique structure imparts specific chemical and physical properties that are not observed in the similar compounds listed above. These properties make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-[3-(tert-butylsulfamoyl)phenyl]-2-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-17(2,3)19-24(22,23)13-6-4-5-11(9-13)12-7-8-15(18)14(10-12)16(20)21/h4-10,19H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIJYWVCAZKNLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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